molecular formula C14H12F2N2O2S B8056809 N-[(3,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide

N-[(3,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide

Cat. No.: B8056809
M. Wt: 310.32 g/mol
InChI Key: DLCMEUWLOKXAOS-UHFFFAOYSA-N
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Description

N-[(3,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide is a chemical compound characterized by its unique structure, which includes a difluorophenyl group, a methylideneamino group, and a 4-methylbenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide typically involves the reaction of 3,4-difluorobenzaldehyde with 4-methylbenzenesulfonamide under specific conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the compound is produced through a multi-step synthesis process that includes the initial formation of the difluorophenyl group, followed by the introduction of the methylideneamino and benzenesulfonamide groups. The process requires careful control of reaction conditions, including temperature, pressure, and the use of specific solvents to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: N-[(3,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like hydroxide ions (OH⁻) or amines.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions typically result in the formation of amines or other reduced derivatives.

  • Substitution: Substitution reactions can produce various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

N-[(3,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide has found applications in several scientific fields:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-[(3,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

N-[(3,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide is similar to other compounds containing difluorophenyl and benzenesulfonamide groups. its unique structure and properties set it apart from these compounds. Some similar compounds include:

  • N-[(3,4-difluorophenyl)methylideneamino]-benzenesulfonamide

  • N-[(3,4-difluorophenyl)methylideneamino]-toluenesulfonamide

  • N-[(3,4-difluorophenyl)methylideneamino]-anilinesulfonamide

These compounds share structural similarities but may differ in their biological activities and applications.

Properties

IUPAC Name

N-[(3,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2O2S/c1-10-2-5-12(6-3-10)21(19,20)18-17-9-11-4-7-13(15)14(16)8-11/h2-9,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCMEUWLOKXAOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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